A Comprehensive Guide to the Structural Elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
A Comprehensive Guide to the Structural Elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Abstract
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-pronged analytical approach. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, we present a robust pathway to unequivocally confirm the molecular structure, including the critical cis-stereochemistry of this substituted cyclobutane derivative.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and materials science. Their inherent ring strain and defined three-dimensional arrangement of substituents offer unique pharmacological and physical properties.[1] cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (Figure 1) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel therapeutic agents. The precise determination of its structure, particularly the relative stereochemistry of the amino and carboxylic acid groups, is paramount for understanding its biological activity and for rational drug design. This guide outlines a systematic and rigorous approach to its complete structural characterization.
Figure 1: Chemical Structure of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Caption: Structure of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride.
The Analytical Workflow: A Multi-Technique Approach
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment. Our workflow is designed to first establish the molecular formula and connectivity, then to probe the stereochemistry, and finally to confirm the three-dimensional arrangement in the solid state.
Caption: Workflow for the structure elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride.
Mass Spectrometry: Determining the Molecular Formula
The initial and most critical step is to determine the elemental composition and molecular weight of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or water.
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Ionization: Electrospray ionization (ESI) is employed in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[2][3]
-
Mass Analysis: A Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). TOF analyzers offer high resolution and mass accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is used to calculate the elemental formula.
Expected Data and Interpretation
For cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (C₆H₁₂ClNO₂), the free base has a molecular formula of C₆H₁₁NO₂.
| Ion | Calculated Exact Mass (Da) | Observed m/z | Interpretation |
| [M+H]⁺ | 130.0817 | ~130.0815 | Protonated molecule of the free base (C₆H₁₂NO₂⁺). Confirms the molecular weight. |
The high-resolution data allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds. This provides the foundational piece of information upon which the rest of the structural analysis is built.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are correlated with specific vibrational modes of the functional groups.[4][5]
Expected Data and Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[5] |
| 2800-3000 (broad) | N-H stretch | Ammonium Salt (NH₃⁺) | Confirms the presence of the protonated amine as a hydrochloride salt. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Indicates the presence of the carbonyl group.[5] |
| 2840-3000 (medium) | C-H stretch | Alkane (CH₂, CH₃) | Corresponds to the aliphatic C-H bonds in the cyclobutane ring and methyl group. |
The FTIR spectrum provides strong evidence for the key functional groups: a carboxylic acid and a primary amine salt, consistent with the proposed structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential to establish the carbon framework, proton environments, and, crucially, the stereochemical relationship between the substituents.
Experimental Protocol: High-Field NMR
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Sample Preparation: The sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to avoid solvent signal interference.
-
¹H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and coupling patterns (multiplicity).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
Expected Data and Interpretation
¹H NMR (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 | s | 3H | -CH₃ | Singlet due to the quaternary carbon attachment. |
| ~2.2-2.4 | m | 2H | -CH₂- (adjacent to C-NH₃⁺) | Complex multiplet due to coupling with neighboring protons. |
| ~2.6-2.8 | m | 2H | -CH₂- (adjacent to C-COOH) | Shifted downfield due to the electron-withdrawing effect of the carboxyl group. |
| ~3.5 | quintet | 1H | -CH-NH₃⁺ | Quintet due to coupling with the four adjacent methylene protons. |
¹³C NMR (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 | -CH₃ | Typical chemical shift for a methyl group on a quaternary carbon. |
| ~40 | -CH₂- | Aliphatic methylene carbons of the cyclobutane ring. |
| ~45 | C-CH₃ | Quaternary carbon attached to the methyl and carboxyl groups. |
| ~50 | CH-NH₃⁺ | Carbon attached to the amino group. |
| ~180 | -COOH | Carboxylic acid carbonyl carbon. |
Stereochemistry Determination from ¹H NMR:
The key to confirming the cis-stereochemistry lies in the analysis of the proton-proton coupling constants (³J) and through-space interactions observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In a puckered cyclobutane ring, the coupling constants between cis and trans protons are different.[7] For a 1,3-disubstituted cyclobutane, the cis isomer will typically show a larger coupling constant between the methine proton (at C3) and the adjacent axial protons of the methylene groups compared to the trans isomer.
A NOESY experiment would be definitive. A cross-peak between the methine proton of the CH-NH₃⁺ group and the methyl protons would indicate that these groups are on the same face of the ring, confirming the cis configuration.
Single-Crystal X-ray Diffraction: Unambiguous 3D Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state, including the relative and absolute stereochemistry.
Experimental Protocol
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.[8]
Expected Results and Interpretation
The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. Most importantly, it would visually confirm the cis relationship between the amino and carboxylic acid groups relative to the cyclobutane ring. The crystallographic data would show that the C-N bond and the C-COOH bond are oriented on the same side of the plane of the four-membered ring, providing irrefutable evidence for the assigned stereochemistry.
Conclusion
The structural elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride requires a synergistic application of modern analytical techniques. This guide has outlined a logical and robust workflow, beginning with the determination of the molecular formula by high-resolution mass spectrometry and the identification of functional groups via FTIR spectroscopy. The core of the structural analysis is performed using a suite of NMR experiments, which establish the molecular connectivity and provide strong evidence for the cis-stereochemistry. Finally, single-crystal X-ray diffraction serves as the gold standard for unambiguous confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for its application in drug discovery and development.
References
-
MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]
-
Baranac-Stojanovic, M. (2013). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Protein mass spectrometry. Retrieved from [Link]
-
Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Retrieved from [Link]
-
Chemistry School. (2026). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
-
Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]
-
Kan, L. S., Voituriez, L., & Cadet, J. (1988). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
D'Acquarica, I., Botta, B., & Gacs-Baitz, E. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]
-
Goormaghtigh, E., Gasper, R., & Raussens, V. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. BMC Bioinformatics. Retrieved from [Link]
-
Allinger, N. L., & Tushaus, L. A. (1965). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. Retrieved from [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]
-
PubMed. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]
-
Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIH. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
NIH. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]
- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
PDB-Dev. (n.d.). cis-1-Amino-1,3-cyclobutanedicarboxylicacid. Retrieved from [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. instanano.com [instanano.com]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
